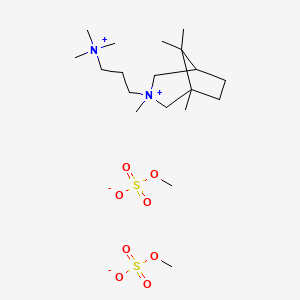![molecular formula C19H17N5O B1209860 N-(1-ethyl-6-methyl-3-pyrazolo[3,4-b]quinolinyl)-4-pyridinecarboxamide](/img/structure/B1209860.png)
N-(1-ethyl-6-methyl-3-pyrazolo[3,4-b]quinolinyl)-4-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethyl-6-methyl-3-pyrazolo[3,4-b]quinolinyl)-4-pyridinecarboxamide is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity
Compounds related to N-(1-ethyl-6-methyl-3-pyrazolo[3,4-b]quinolinyl)-4-pyridinecarboxamide have shown significant cytotoxic activity. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines exhibited potent cytotoxic properties against various cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma (Deady et al., 2003).
Antimicrobial Properties
Novel pyrazolo[3,4-d]pyrimidine derivatives, closely related to the chemical structure , have demonstrated potential as antimicrobial agents. This was evident in their significant antibacterial and antifungal activity (Holla et al., 2006).
Antibacterial and Antitumor Agents
Compounds with a pyrazole core, similar to N-(1-ethyl-6-methyl-3-pyrazolo[3,4-b]quinolinyl)-4-pyridinecarboxamide, have been synthesized and evaluated for their antibacterial and antitumor properties. These compounds were characterized for their potential as both antibacterial and antitumor agents (Hamama et al., 2012).
Alpha 1-Adrenoceptor Antagonists
Arylpiperazines, related to the chemical structure of interest, have been identified as alpha 1-adrenoceptor subtype-selective antagonists. These compounds showed promise as potential antagonists in the human lower urinary tract, indicating their potential application in urology (Elworthy et al., 1997).
Anticancer and Anti-5-Lipoxygenase Agents
Novel pyrazolo[3,4-d]pyrimidines derivatives, structurally related to the query compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have displayed promising results in cytotoxicity screenings and 5-lipoxygenase inhibition studies (Rahmouni et al., 2016).
Eigenschaften
Produktname |
N-(1-ethyl-6-methyl-3-pyrazolo[3,4-b]quinolinyl)-4-pyridinecarboxamide |
|---|---|
Molekularformel |
C19H17N5O |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C19H17N5O/c1-3-24-18-15(11-14-10-12(2)4-5-16(14)21-18)17(23-24)22-19(25)13-6-8-20-9-7-13/h4-11H,3H2,1-2H3,(H,22,23,25) |
InChI-Schlüssel |
LCPGYLGLIXXEQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



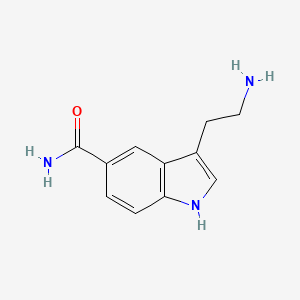
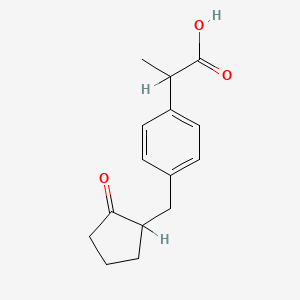
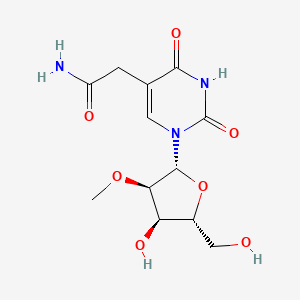
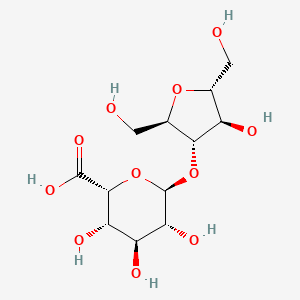
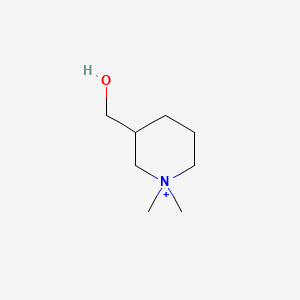
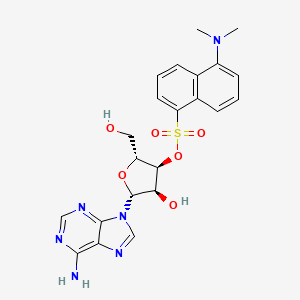
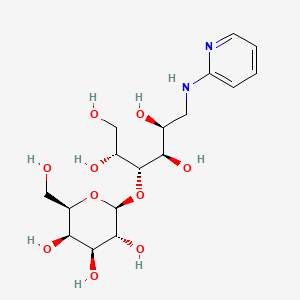
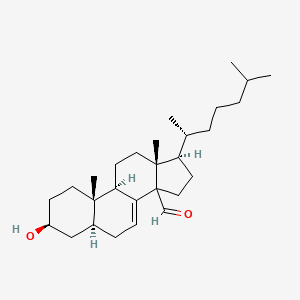
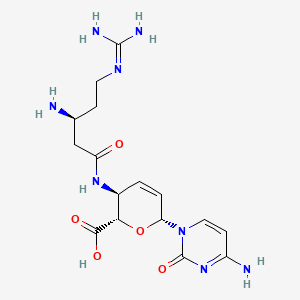
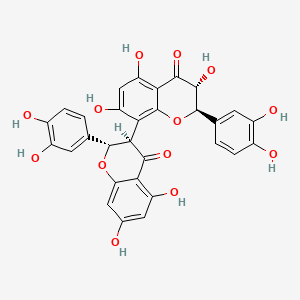
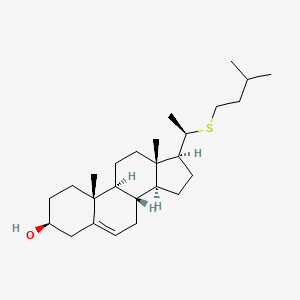
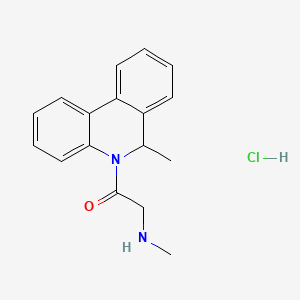
![N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thiophenyl]-2-methyl-3-pyrazolecarboxamide](/img/structure/B1209797.png)
